Butyryl-Coenzyme A (trisodium)

Histone acetyltransferase Gcn5L2 competitive inhibition

Butyryl-Coenzyme A (trisodium) [CAS 799812-79-6] is the trisodium salt of the coenzyme A thioester of butyric acid (C4), belonging to the short-chain acyl-CoA class of endogenous metabolites. With a molecular formula of C₂₅H₃₉N₇Na₃O₁₇P₃S and molecular weight of 903.57 Da, it serves as an obligate intermediate in fatty acid β-oxidation, butyrate fermentation, and fatty acid elongation, and additionally functions as a butyryl donor for protein lysine butyrylation.

Molecular Formula C25H39N7Na3O17P3S
Molecular Weight 903.6 g/mol
Cat. No. B15137626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyryl-Coenzyme A (trisodium)
Molecular FormulaC25H39N7Na3O17P3S
Molecular Weight903.6 g/mol
Structural Identifiers
SMILESCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
InChIInChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1
InChIKeyPRMIKLPNYYDDCC-WSRMJXCZSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyryl-Coenzyme A (trisodium) – Short-Chain Acyl-CoA Thioester for Metabolic and Epigenetic Research


Butyryl-Coenzyme A (trisodium) [CAS 799812-79-6] is the trisodium salt of the coenzyme A thioester of butyric acid (C4), belonging to the short-chain acyl-CoA class of endogenous metabolites . With a molecular formula of C₂₅H₃₉N₇Na₃O₁₇P₃S and molecular weight of 903.57 Da, it serves as an obligate intermediate in fatty acid β-oxidation, butyrate fermentation, and fatty acid elongation, and additionally functions as a butyryl donor for protein lysine butyrylation [1][2]. Its defined trisodium stoichiometry and ≥95% purity (HPLC) make it suitable for quantitative enzymatic assays, structural biology, and metabolomics applications where precise acyl-CoA concentration control is critical .

Why Acetyl-CoA or Propionyl-CoA Cannot Substitute for Butyryl-Coenzyme A (trisodium) in Quantitative Assays


Short-chain acyl-CoAs exhibit profound enzyme-specific discrimination that makes generic interchange scientifically invalid. The acyl chain length (C2 for acetyl-, C3 for propionyl-, C4 for butyryl-) determines substrate affinity (Kₘ), turnover (k_cat), and in some cases whether a compound acts as a substrate or a competitive inhibitor [1]. For short-chain acyl-CoA dehydrogenase (SCAD), the beef liver enzyme metabolizes propanoyl-CoA and pentanoyl-CoA at only 30% and 54% of the butanoyl-CoA rate, respectively [2]. More dramatically, butyryl-CoA acts as a competitive inhibitor (Kᵢ = 5.6 µM) of the histone acetyltransferase Gcn5L2 versus acetyl-CoA, while propionyl-CoA serves as a substrate—meaning substitution of butyryl-CoA for another acyl-CoA in epigenetic assays can invert the functional readout entirely [3]. These acyl-chain-specific behaviors are consistent across multiple enzyme families, as demonstrated by the SoYbgC thioesterase where catalytic efficiency (k_cat/Kₘ) varies over 30-fold between acetyl-, propionyl-, and n-butyryl-CoA [4].

Quantitative Differentiation Evidence: Butyryl-Coenzyme A (trisodium) vs. Closest Acyl-CoA Analogs


Butyryl-CoA Is a Competitive Inhibitor (Kᵢ = 5.6 µM) of Gcn5L2 While Propionyl-CoA Is a Substrate

In a direct head-to-head kinetic comparison, butyryl-CoA acts as a competitive inhibitor of human Gcn5L2-catalyzed histone acetylation with an inhibition constant Kᵢ = 5.6 ± 0.7 µM versus acetyl-CoA (Kₘ = 0.91 ± 0.09 µM), whereas propionyl-CoA (C3) serves as a bona fide substrate [1]. Global fitting to competitive, noncompetitive, and uncompetitive models confirmed competitive inhibition as the best fit (sum of squared residuals normalized to degrees of freedom = 0.053 vs. 0.24 and 0.26) [1]. Structurally, the butyryl side chain occupies the lysine-access channel (C3–C4 positions clash with incoming peptide), a steric effect absent with propionyl-CoA [2].

Histone acetyltransferase Gcn5L2 competitive inhibition epigenetics lysine butyrylation

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Activity: Butyryl-CoA = 100% vs. Propionyl-CoA = 30% Relative Rate

MetaCyc-curated data from the landmark Green (1954) study of beef liver SCAD establish that butanoyl-CoA (butyryl-CoA) yields the highest oxidation rate among all tested short-chain substrates, with propanoyl-CoA (propionyl-CoA, C3) metabolized at only 30% and pentanoyl-CoA (C5) at 54% of the butyryl-CoA rate [1]. This rank order is corroborated by BRENDA-aggregated Kₘ data, where butyryl-CoA (butanoyl-CoA) exhibits an affinity range of 0.0003–0.1253 mM, compared to propionyl-CoA at 0.13–0.15 mM—representing an up to ~500-fold higher Kₘ (lower affinity) for the C3 analog [2].

Short-chain acyl-CoA dehydrogenase SCAD β-oxidation substrate specificity butyryl-CoA dehydrogenase

SoYbgC Thioesterase: Butyryl-CoA Exhibits 10-Fold Lower Catalytic Efficiency (k_cat/Kₘ) Than Propionyl-CoA

Kinetic characterization of the SoYbgC thioesterase from Salmonella enterica provides a clean within-study comparison of straight-chain acyl-CoAs. n-Butyryl-CoA exhibits a Kₘ = 17 ± 2 µM, k_cat = 1.3 ± 0.1 s⁻¹, and catalytic efficiency k_cat/Kₘ = 7.6 × 10⁴ M⁻¹s⁻¹. In the same study, propionyl-CoA displays a ~10.7-fold higher catalytic efficiency (k_cat/Kₘ = 8.1 × 10⁵ M⁻¹s⁻¹), while acetyl-CoA is ~30-fold more efficient (k_cat/Kₘ = 2.3 × 10⁶ M⁻¹s⁻¹) [1]. These differences arise from both reduced binding affinity (Kₘ increasing 4.9-fold from acetyl- to butyryl-) and diminished turnover (k_cat decreasing 6.2-fold) [1].

Acyl-CoA thioesterase SoYbgC catalytic efficiency substrate selectivity motility regulation

n-Butyryl-CoA vs. Isobutyryl-CoA: UPLC-MS/MS Discrimination of Constitutional Isomers With Divergent Metabolic Fates

n-Butyryl-CoA (linear C4) and isobutyryl-CoA (branched C4) are constitutional isomers with identical molecular mass but distinct metabolic pathways: n-butyryl-CoA feeds into β-oxidation and butyrate synthesis, while isobutyryl-CoA derives from valine catabolism and is processed by isobutyryl-CoA dehydrogenase (IBD), which has a shorter and wider substrate-binding cavity relative to SCAD, optimized for the branched substrate [1][2]. Their chromatographic separation has historically been challenging; a validated UPLC-MS/MS method now achieves baseline resolution of n-butyryl-CoA and isobutyryl-CoA using a C18 column with an optimized acetonitrile/ammonium acetate gradient, enabling unambiguous quantification in plant and microbial extracts [3].

Acyl-CoA isomer separation UPLC-MS/MS n-butyryl-CoA isobutyryl-CoA metabolomics

Trisodium Salt vs. Free Acid/Monosodium: Defined Stoichiometry, Solubility, and Stability for Reproducible Assay Preparation

Butyryl-Coenzyme A is commercially available as the free acid, monosodium salt (CAS 125527-24-4; MW 837.62 free acid basis), and trisodium salt (CAS 799812-79-6; MW 903.57) . The trisodium form provides exactly three sodium counterions per molecule, eliminating the stoichiometric ambiguity of 'xNa⁺' formulations and enabling precise molar concentration calculations without batch-to-batch adjustment . The trisodium salt is supplied as a lyophilized powder with ≥95% purity (HPLC), soluble in water and aqueous buffers; the monosodium salt is reported as soluble at 10 mg/mL in PBS (pH 7.2) and stable for ≥4 years at −20°C . Quantitative NMR studies confirm that butyryl-CoA (Bu-CoA) in aqueous solution adopts a conformation essentially indistinguishable from acetyl-CoA at the coenzyme A moiety, meaning differences in enzymatic behavior arise solely from the acyl chain, not from conformational artifacts [1].

Salt form comparison trisodium solubility stability formulation reproducibility

High-Impact Application Scenarios Where Butyryl-Coenzyme A (trisodium) Differentiation Is Critical


Gcn5L2 / Histone Acetyltransferase Inhibition Studies

When investigating endogenous regulation of Gcn5-family lysine acetyltransferases, butyryl-CoA (trisodium) is the only short-chain acyl-CoA that functions as a competitive inhibitor (Kᵢ = 5.6 µM) rather than a substrate. Propionyl-CoA and acetyl-CoA both act as substrates for Gcn5L2, making them unsuitable for studying acyl-CoA-mediated inhibition of histone acetylation. The defined trisodium stoichiometry ensures accurate Kᵢ determinations in inhibitor titration experiments where precise acyl-CoA concentration is essential [1].

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Activity Assays and β-Oxidation Research

Butyryl-CoA is the physiological reference substrate for SCAD (butyryl-CoA dehydrogenase, EC 1.3.8.1), yielding the highest enzymatic oxidation rate among short-chain substrates [2]. Propionyl-CoA (C3) and pentanoyl-CoA (C5) generate only 30% and 54% relative activity, respectively, making butyryl-CoA the indispensable substrate for SCAD enzymatic assays, inhibitor screening, and inborn error of metabolism diagnostics (SCAD deficiency). Procurement of the n-butyryl isomer (confirmed by HPLC or UPLC-MS/MS) is essential to avoid interference from the branched-chain isomer isobutyryl-CoA, which is processed by a distinct dehydrogenase (IBD) [3].

Acyl-CoA Thioesterase Substrate Profiling and Inhibitor Screening

The >10-fold difference in catalytic efficiency (k_cat/Kₘ) between n-butyryl-CoA (7.6 × 10⁴ M⁻¹s⁻¹) and propionyl-CoA (8.1 × 10⁵ M⁻¹s⁻¹) for thioesterases such as SoYbgC means that acyl-CoA selection directly dictates assay signal intensity and inhibitor IC₅₀ values [4]. Butyryl-CoA is required when the biological question concerns C4-specific acyl-CoA hydrolysis; substituting propionyl- or acetyl-CoA would overestimate enzyme activity and obscure chain-length-dependent regulatory effects. The trisodium salt's defined molarity is critical for reproducible kinetic parameter determination across independent laboratories .

Metabolomics and Gut Microbiota Metabolite Quantification

Butyryl-CoA is a key intermediate in butyrate biosynthesis by colonic Firmicutes (Ruminococcaceae, Lachnospiraceae) and is central to gut health research. Accurate quantification of butyryl-CoA in bacterial supernatants or tissue extracts requires UPLC-MS/MS methods capable of resolving n-butyryl-CoA from isobutyryl-CoA, as these isomers originate from distinct metabolic pathways (β-oxidation vs. valine degradation) [3]. The trisodium salt, with its defined stoichiometry and ≥95% purity, serves as the quantitative calibration standard for these metabolomics workflows.

Quote Request

Request a Quote for Butyryl-Coenzyme A (trisodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.